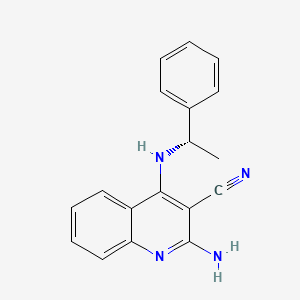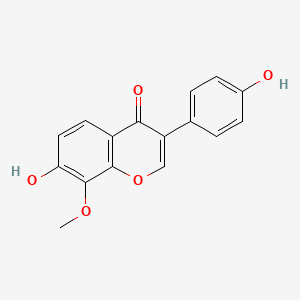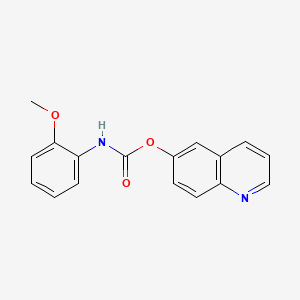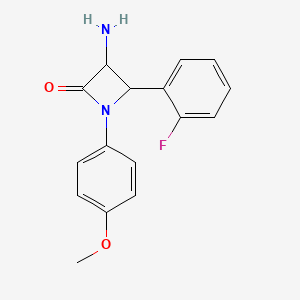
(S)-2-Amino-4-((1-phenylethyl)amino)quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-4-((1-phenylethyl)amino)quinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinoline core with an amino group at the second position, a phenylethylamino group at the fourth position, and a carbonitrile group at the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-((1-phenylethyl)amino)quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Amino Group: The amino group at the second position can be introduced via nucleophilic substitution reactions using appropriate amines.
Addition of the Phenylethylamino Group: The phenylethylamino group can be added through reductive amination, where the quinoline derivative reacts with phenylethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where the quinoline derivative reacts with a cyanating agent like potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(S)-2-Amino-4-((1-phenylethyl)amino)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenylethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide or dichloromethane, elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
(S)-2-Amino-4-((1-phenylethyl)amino)quinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (S)-2-Amino-4-((1-phenylethyl)amino)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Aminoquinoline: Lacks the phenylethylamino and carbonitrile groups.
4-Phenylethylaminoquinoline: Lacks the amino and carbonitrile groups.
Uniqueness
(S)-2-Amino-4-((1-phenylethyl)amino)quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, phenylethylamino, and carbonitrile groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
477708-01-3 |
|---|---|
分子式 |
C18H16N4 |
分子量 |
288.3 g/mol |
IUPAC名 |
2-amino-4-[[(1S)-1-phenylethyl]amino]quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H16N4/c1-12(13-7-3-2-4-8-13)21-17-14-9-5-6-10-16(14)22-18(20)15(17)11-19/h2-10,12H,1H3,(H3,20,21,22)/t12-/m0/s1 |
InChIキー |
RVVIVFPYWQZEEI-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NC2=C(C(=NC3=CC=CC=C32)N)C#N |
正規SMILES |
CC(C1=CC=CC=C1)NC2=C(C(=NC3=CC=CC=C32)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11837933.png)

![[2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11837937.png)




![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11837989.png)


